![molecular formula C22H20ClN5O2S B2355406 N-苯基-N'-[3-(5-苯基-1,3,4-噁二唑-2-基)苯基]脲 CAS No. 1251629-86-3](/img/structure/B2355406.png)

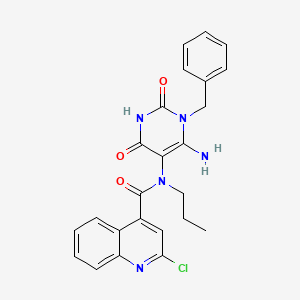

N-苯基-N'-[3-(5-苯基-1,3,4-噁二唑-2-基)苯基]脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

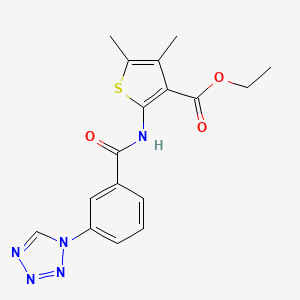

“N-phenyl-N’-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea” is a derivative of 5-phenyl-1,3,4-oxadiazole . Oxadiazoles are five-membered heterocyclic compounds that contain two nitrogen atoms and one oxygen atom . They have been widely studied due to their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of such compounds often involves the cyclodehydration of unsymmetrical N,N’-diacylhydrazines . For instance, new derivatives of 5-phenyl-1,3,4-oxadiazole substituted at position 2 with (bromomethyl)phenyl or bromoalkyl groups were obtained via microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines .Molecular Structure Analysis

The structure of these compounds is typically confirmed by spectroscopic methods including 1H and 13C NMR, and HRMS . The aromaticity of the 1,3,4-oxadiazole ring has been estimated based on XRD and DFT data .Chemical Reactions Analysis

In the synthesis process, bromine-containing oxadiazoles are substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives, which are subsequently hydrolyzed in an aqueous methanol solution .Physical And Chemical Properties Analysis

Oxadiazoles are known to possess two carbon atoms, one oxygen atom, two nitrogen atoms, and two double bonds . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .科学研究应用

- 该化合物中的噁二唑环对其抗菌和抗微生物特性有贡献。 研究人员已经探索了1,3,4-噁二唑衍生物对金黄色葡萄球菌、枯草芽孢杆菌、铜绿假单胞菌和大肠杆菌等细菌菌株的有效性 .

- 市售药物如呋喃唑酮(一种硝基呋喃衍生物)和拉替格韦(一种抗病毒药物)含有1,3,4-噁二唑环,突出了其治疗潜力 .

- 合成了含有1,3,4-噁二唑部分的新型木兰酚类似物,并评估了它们的抗病毒进入活性。 这些化合物在对抗包括SARS-CoV-2在内的病毒感染方面显示出希望 .

- 含有1,3,4-噁二唑核心的共轭大环排列显示出有趣的特性,例如电子转移和发光。 这些特性在激光染料、闪烁体、光学增白剂和有机发光二极管中得到应用 .

- 1,3,4-噁二唑是药物开发中重要的合成子。 它们的衍生物表现出广泛的生物活性,包括抗肿瘤、抗病毒和抗氧化作用 .

- 值得注意的是,用于抗心律失常治疗的奈沙匹利含有1,3,4-噁二唑环 .

- 具有N-(5-苯基-1,3,4-噁二唑-2-基)-二苯基膦酰胺(POXD)配体的铱配合物显示出显著的性能差异。 这些配合物在光电子学和催化等领域具有重要意义 .

抗菌和抗微生物活性

抗病毒活性

电子转移和发光特性

药物开发

光物理性质

其他应用

总之,“N-苯基-N'-[3-(5-苯基-1,3,4-噁二唑-2-基)苯基]脲”在各个科学领域都很有前景,使其成为进一步研究和开发的令人兴奋的化合物。 🌟 .

作用机制

While the specific mechanism of action for “N-phenyl-N’-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea” is not mentioned in the resources, oxadiazoles have been reported to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

属性

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5O2S/c1-13-4-7-18(15(3)10-13)31-21-20-26-28(22(30)27(20)9-8-24-21)12-19(29)25-17-11-16(23)6-5-14(17)2/h4-11H,12H2,1-3H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVPHAFNPSKRSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)Cl)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate](/img/structure/B2355324.png)

![N-(4-ethoxyphenyl)-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2355325.png)

![Methyl 4-(4-methylphenyl)-3-({[4-(trifluoromethoxy)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2355328.png)

![1-(4-(Tert-butyl)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2355335.png)

![5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2355343.png)